2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one
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Overview
Description
2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound with the following chemical structure:
Structure: C23H18Cl2N2OS2
This compound belongs to the class of benzothieno[2,3-d][1,3]oxazinones and exhibits interesting properties due to its fused ring system. It contains both sulfur and oxygen atoms in its heterocyclic core, making it relevant for various applications.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of a suitable precursor with chlorophenyl substituents. detailed reaction conditions and mechanisms are proprietary and may vary depending on the specific industrial process.
Industrial Production Methods: While industrial-scale production methods are not widely disclosed, researchers have explored catalyst-free reactions and other efficient strategies to access this compound . Further optimization and scale-up studies are necessary for large-scale production.
Chemical Reactions Analysis
Reactivity:
- Oxidation : Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction of the carbonyl group may yield the corresponding alcohol.
- Substitution : The chlorophenyl group can participate in substitution reactions.
- Cyclization : Intramolecular cyclization reactions are possible due to the fused ring system.
- Oxidation : Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
- Reduction : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution : Various nucleophiles (e.g., amines, thiols) can be employed.
- Cyclization : Acidic or basic conditions to promote cyclization.
Major Products: The major products depend on the specific reaction conditions and substituents. Commonly observed products include derivatives with modified functional groups or ring systems.
Scientific Research Applications
Chemistry:
- Building Blocks : Used as a building block in the synthesis of more complex molecules.
- Drug Discovery : Investigated for potential pharmaceutical applications.
- Biological Studies : Studied for its interactions with biological targets.
- Drug Development : May serve as a lead compound for drug development.
- Materials Science : Potential applications in materials science due to its unique structure.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar heterocyclic cores (such as benzothiophenes and oxazinones) can be compared. Notable examples include:
- Benzothiophenes : Share the same sulfur-containing ring system.
- Oxazinones : Similar fused ring structures.
Properties
Molecular Formula |
C16H12ClNO2S |
---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C16H12ClNO2S/c17-10-7-5-9(6-8-10)14-18-15-13(16(19)20-14)11-3-1-2-4-12(11)21-15/h5-8H,1-4H2 |
InChI Key |
YEZJSBXEXXISAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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